molecular formula C9H6Br2F2O3 B1412535 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid CAS No. 1806348-57-1

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid

Cat. No.: B1412535
CAS No.: 1806348-57-1
M. Wt: 359.95 g/mol
InChI Key: RPMRZEADZUWRHE-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted phenylacetic acid derivatives. The compound is formally designated as 2-(3,5-dibromo-2-(difluoromethoxy)phenyl)acetic acid, which clearly indicates the position and nature of each substituent on the aromatic ring. This nomenclature system begins with the phenylacetic acid core structure and systematically identifies each substituent according to its position on the benzene ring.

The structural representation of this compound reveals a benzene ring bearing three distinct substituents in addition to the acetic acid side chain. The difluoromethoxy group occupies the ortho position relative to the acetic acid substituent, while the two bromine atoms are positioned meta to the acetic acid group and meta to each other. This specific arrangement creates a highly substituted aromatic system with significant steric and electronic effects.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(O)CC1=CC(Br)=CC(Br)=C1OC(F)F, which provides a linear notation describing the complete molecular structure. This representation clearly indicates the connectivity between all atoms in the molecule, starting with the carboxylic acid functional group and proceeding through the methylene bridge to the substituted aromatic ring. The systematic arrangement of substituents creates a compound with distinct chemical properties that differentiate it from other halogenated phenylacetic acid derivatives.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1806348-57-1, which serves as the primary international identifier for this specific chemical entity. This registry number provides unambiguous identification of the compound across all chemical databases and regulatory systems worldwide. The assignment of this particular registry number reflects the unique structural characteristics and specific substitution pattern of this phenylacetic acid derivative.

Alternative chemical identifiers for this compound include the MDL number MFCD28784113, which is used in the Beilstein and Reaxys chemical databases. These alternative identifiers serve important roles in different chemical information systems and facilitate cross-referencing between various databases and literature sources. The compound may also be referenced using alternative nomenclature systems that emphasize different aspects of its chemical structure.

The systematic naming conventions employed for this compound reflect the hierarchical approach used in chemical nomenclature, where the parent structure is identified first, followed by the systematic designation of substituents according to their positions and chemical nature. The consistency of identifiers across multiple chemical suppliers and databases confirms the established identity of this specific compound.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₆Br₂F₂O₃, which indicates the presence of nine carbon atoms, six hydrogen atoms, two bromine atoms, two fluorine atoms, and three oxygen atoms. This molecular composition reflects the substantial degree of halogenation present in the compound, with four halogen atoms contributing significantly to the overall molecular mass and chemical properties.

The molecular weight of this compound is precisely 359.95 atomic mass units. This relatively high molecular weight for a phenylacetic acid derivative is primarily attributable to the presence of two bromine atoms, each contributing approximately 79.9 atomic mass units to the total molecular mass. The fluorine atoms, while lighter than bromine, also contribute to the overall molecular weight along with the difluoromethoxy functional group.

Chemical Parameter Value Significance
Molecular Formula C₉H₆Br₂F₂O₃ Contains 22 total atoms with high halogen content
Molecular Weight 359.95 g/mol Elevated due to heavy halogen substituents
Carbon Content 9 atoms Forms aromatic ring and acetic acid chain
Hydrogen Content 6 atoms Minimal due to extensive halogenation
Bromine Content 2 atoms Major contributors to molecular weight
Fluorine Content 2 atoms Present in difluoromethoxy group
Oxygen Content 3 atoms Distributed in carboxylic acid and ether groups

The elemental composition analysis reveals that halogen atoms constitute a significant portion of the molecule, with bromine and fluorine together accounting for approximately 45 percent of the total molecular weight. This high halogen content influences the compound's physical properties, including its density, solubility characteristics, and intermolecular interactions. The presence of both heavy halogens like bromine and light halogens like fluorine creates a unique combination of electronic and steric effects that define the compound's chemical behavior.

The molecular architecture demonstrates a carefully balanced arrangement of electron-withdrawing groups, including the carboxylic acid functionality, the difluoromethoxy substituent, and the two bromine atoms. This electronic environment significantly influences the acidity of the carboxylic acid group and affects the overall reactivity profile of the molecule. The specific positioning of these substituents creates distinct regions of electron density that can influence both chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMRZEADZUWRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of halogenated phenylacetic acids typically employs multi-step reactions, including aromatic halogenation, introduction of functional groups such as difluoromethoxy, and subsequent oxidation to the acid form. The key challenges involve selective halogenation at specific positions on the aromatic ring and efficient incorporation of the difluoromethoxy group.

Halogenation of Aromatic Precursors

Decarboxylative halogenation is a common approach, especially using methods like the Hunsdiecker–Borodin reaction , which facilitates the substitution of carboxyl groups with halogens on aromatic rings. This method is advantageous for introducing bromine atoms selectively at the 3 and 5 positions of the phenyl ring.

Research Findings:

Method Description References
Hunsdiecker–Borodin reaction Decarboxylative halogenation of phenylacetic acids or their derivatives to introduce bromine atoms
Electrophilic aromatic substitution Using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or Br₂ under controlled conditions

Notes:

  • The reaction conditions must be optimized to favor substitution at the desired positions (3 and 5).
  • Protective groups may be employed to direct halogenation selectively.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) can be introduced via nucleophilic substitution or via the use of specialized reagents such as difluoromethylating agents.

Typical approach:

  • Starting from a phenol derivative, the formation of the difluoromethoxy group involves reaction with difluoromethylating reagents like difluoromethyl bromide or chlorides, often in the presence of bases or catalysts.

Research Findings:

Method Description References
Nucleophilic substitution Phenolic hydroxyl groups react with difluoromethyl halides in the presence of bases like potassium carbonate
Use of difluoromethylating reagents Employing reagents such as difluoromethyl bromide or chlorides under catalytic conditions

Assembly of the Phenylacetic Acid Core

The phenylacetic acid backbone can be assembled via:

Research Findings:

Method Description References
Friedel–Crafts acylation Aromatic ring reacts with chloroacetic acid derivatives in the presence of Lewis acids
Oxidative side-chain cleavage Phenethyl derivatives oxidized to phenylacetic acids

Proposed Synthetic Route for 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid

Based on the above methodologies, a plausible synthetic route involves:

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions References
Halogenation Electrophilic bromination Bromine or NBS Acidic, controlled temperature
Difluoromethoxy Introduction Nucleophilic substitution Difluoromethyl halides Base (K₂CO₃), solvent ,
Side-chain Attachment Friedel–Crafts acylation Chloroacetic acid derivatives Lewis acids (AlCl₃)
Oxidation KMnO₄ oxidation Potassium permanganate Aqueous, heated

- VulcanChem, 2023. Decarboxylative halogenation methods in aromatic compounds. - Patents and literature on electrophilic bromination of aromatic rings. - Recent advances in difluoromethoxy group introduction via nucleophilic substitution. - Use of difluoromethylating reagents in fluorine chemistry. - Friedel–Crafts acylation protocols for phenylacetic acid derivatives. - Oxidation techniques for side-chain conversion in aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetic acids with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the phenylacetic acid moiety.

    Reduction Reactions: Products include alcohols or amines formed by the reduction of the phenylacetic acid moiety.

Scientific Research Applications

Pharmaceutical Development

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid has been evaluated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. Preliminary studies suggest that derivatives of this compound exhibit:

  • Antibacterial Activity : Similar compounds have shown significant antibacterial properties against various strains, indicating that 3,5-dibromo derivatives may also possess similar mechanisms of action .
  • Antiepileptic Effects : Research on related phenylacetic acids indicates potential anticonvulsant effects. The unique electronic properties imparted by the difluoromethoxy group may enhance the efficacy of such compounds in treating epilepsy .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Fluorinated Building Block : Its difluoromethoxy group allows for the introduction of fluorinated moieties into larger molecular frameworks. This is particularly useful in designing new agrochemicals and pharmaceuticals where fluorine atoms can significantly alter biological activity and pharmacokinetics .
  • Synthesis of Novel Derivatives : The compound can be used to synthesize a variety of derivatives with tailored properties for specific applications in medicinal chemistry .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of phenylacetic acid derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Agrobacterium tumefaciens. The mechanism involved disruption of cell membrane integrity and inhibition of protein synthesis, suggesting that similar derivatives could be developed as effective antibacterial agents .

Case Study 2: Anticonvulsant Activity

Research on related compounds has shown promising results in animal models for anticonvulsant activity. For instance, phenylacetic acids have been tested in various seizure models, showing protective effects with low toxicity profiles. This highlights the potential for this compound to be explored further as a candidate for epilepsy treatment .

Summary Table of Applications

Application AreaDetails
Pharmaceutical DevelopmentPotential antibacterial and anticonvulsant activities
Organic SynthesisBuilding block for fluorinated compounds; useful in drug design
Biological ResearchMechanistic studies on cell membrane disruption and metabolic effects

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid with structurally related phenylacetic acid derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Features
This compound C₉H₆Br₂F₂O₃ ~365.96 (estimated) Br (3,5); -OCF₂ (2) High lipophilicity due to Br; electron-withdrawing -OCF₂ enhances acidity.
2-(3,5-Dibromophenyl)acetic acid C₈H₆Br₂O₂ 305.95 Br (3,5) Lacks -OCF₂ group; simpler structure with higher crystallinity potential.
4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid C₉H₆Cl₂F₂O₃ 271.04 Cl (4,5); -OCF₂ (2) Smaller halogens (Cl vs. Br) reduce molecular weight and steric bulk.
3,5-Difluorophenylacetic acid C₈H₆F₂O₂ 172.13 F (3,5) Fluorine’s electronegativity increases acidity; lower molecular weight.
Phenylacetic acid C₈H₈O₂ 136.15 None Baseline for comparison; lacks halogen or ether modifications.

Key Observations:

  • Functional Group Influence: The difluoromethoxy group (-OCF₂) likely lowers the pKa of the acetic acid moiety compared to non-fluorinated ethers, improving solubility in polar solvents .
  • Steric and Electronic Factors: The 3,5-dibromo substitution pattern may hinder rotational freedom in the benzene ring, affecting binding interactions in biological systems .

Biological Activity

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and difluoromethoxy groups, which significantly influence its chemical reactivity and biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The structure of this compound can be represented as follows:

C9H7Br2F2O3\text{C}_9\text{H}_7\text{Br}_2\text{F}_2\text{O}_3

This compound features:

  • Two bromine atoms : Enhancing lipophilicity and potentially increasing biological activity.
  • Difluoromethoxy group : Known to modulate the interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act on various receptors, influencing signal transduction pathways critical for cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AnticancerExhibits cytotoxic effects against cancer cell lines
AntimicrobialPotential effectiveness against bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against human cervical (HeLa) and lung (A549) cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research indicated that this compound displayed notable antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
  • Anti-inflammatory Effects : The compound was shown to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid, and what are their critical steps?

  • Methodology : Synthesis typically involves halogenation and functional group substitution. For example:

  • Step 1 : Bromination of a phenylacetic acid precursor at the 3,5-positions using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .
  • Step 2 : Introduction of the difluoromethoxy group via nucleophilic substitution (e.g., using ClCF₂O− or fluorinated reagents) in anhydrous DMSO or DMF .
  • Step 3 : Acid-catalyzed cyclization or crystallization (e.g., water-ethanol mixtures) for purification, yielding ~60–70% purity before HPLC refinement .

Q. How is structural characterization of this compound performed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., Br at 3,5-positions; CF₂O− at position 2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₅Br₂F₂O₃: ~354.89 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of bromine/fluorine substituents .

Q. What biochemical interactions have been reported for phenylacetic acid derivatives?

  • Key Findings :

  • Enzyme Inhibition : The difluoromethoxy group enhances lipophilicity, improving binding to cytochrome P450 enzymes (e.g., CYP2C9) .
  • Metabolic Pathways : Acts as a substrate for phenylacetate-CoA ligase, forming phenylacetyl-CoA, a key intermediate in aromatic compound degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Use Pd/C or Cu(I) catalysts for selective bromination, reducing byproducts .
  • Solvent Optimization : Replace DMSO with DMAc (dimethylacetamide) to enhance solubility of halogenated intermediates .
  • Continuous Flow Reactors : Minimize thermal degradation during reflux (18–24 hours) .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Approach :

  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations .
  • Metabolite Profiling : LC-MS/MS to differentiate parent compound effects from metabolites .
  • Statistical Validation : Apply ANOVA or multivariate regression to account for batch-to-batch variability .

Q. What computational tools predict the reactivity of bromine/fluorine substituents in electrophilic substitutions?

  • Tools :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models charge distribution and frontier orbitals .
  • Retrosynthesis Software : Pistachio/BKMS predicts feasible pathways using Reaxys biocatalysis data .

Q. How to design stability studies for long-term storage under varying lab conditions?

  • Protocol :

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy to assess photodegradation (λ = 254–365 nm) .
  • Cryopreservation : Store at −80°C in amber vials with desiccants to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.